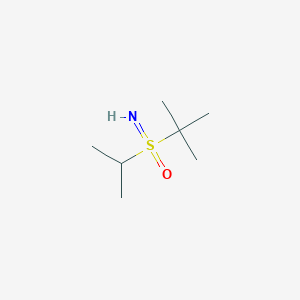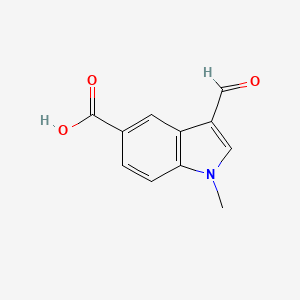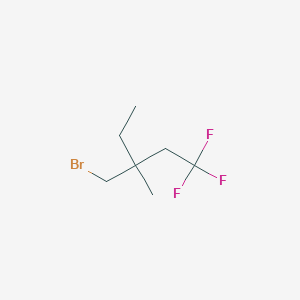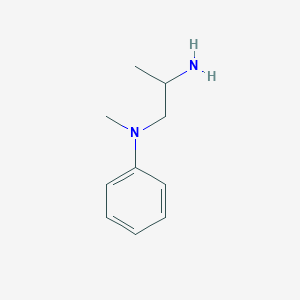![molecular formula C16H16F3N3O4 B13208349 4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13208349.png)
4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a trifluoromethyl group, and a benzyloxycarbonyl-protected amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Protection of the amine group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloroformate in the presence of triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
4-{[(benzyloxy)carbonyl]amino}benzoic acid: Similar in structure but lacks the pyrazole ring and trifluoromethyl group.
4-{[(benzyloxy)carbonyl]amino}methylbenzoic acid: Similar in structure but has a methyl group instead of the pyrazole ring.
Uniqueness
4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the trifluoromethyl group and the pyrazole ring, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
特性
分子式 |
C16H16F3N3O4 |
|---|---|
分子量 |
371.31 g/mol |
IUPAC名 |
4-(phenylmethoxycarbonylamino)-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H16F3N3O4/c1-9(2)22-12(14(23)24)11(13(21-22)16(17,18)19)20-15(25)26-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,20,25)(H,23,24) |
InChIキー |
VYMONXFCCUHQCY-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=C(C(=N1)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)







![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13208326.png)
![3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol](/img/structure/B13208335.png)
![3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13208356.png)
